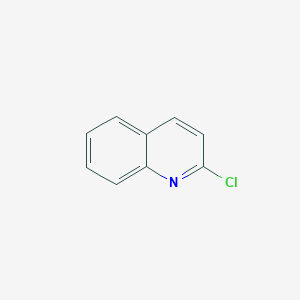

2-Chloroquinoline

描述

Overview of Quinoline (B57606) Derivatives in Chemical Sciences

Quinoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, and its derivatives are of paramount importance in the chemical sciences. nih.govijpsjournal.comecorfan.org These compounds are found in various natural products and form the structural backbone of many synthetic molecules with significant biological and material properties. ijpsjournal.comecorfan.org The quinoline scaffold's versatility allows for a broad spectrum of chemical modifications, leading to a diverse range of pharmacological activities. nih.govorientjchem.org Consequently, quinoline derivatives have been extensively explored for applications in medicine, agrochemicals, and materials science. ecorfan.orgchemimpex.com

Significance of 2-Chloroquinoline as a Key Intermediate and Building Block

Among the myriad of quinoline derivatives, this compound is particularly significant due to its role as a key intermediate and a versatile building block in organic synthesis. chemimpex.comresearchgate.netfishersci.se The chlorine atom at the C2 position is readily displaced by a variety of nucleophiles, making it an excellent precursor for the synthesis of more complex quinoline-based structures. acs.orgnih.gov This reactivity allows for the introduction of diverse functional groups, enabling the creation of extensive libraries of compounds for drug discovery and materials science research. chemimpex.comresearchgate.net Its utility spans the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. fishersci.seontosight.ailabcompare.com

Historical Context of this compound Research

The exploration of this compound chemistry has a rich history, with significant strides made in the latter half of the 20th century. A landmark development was the establishment of a reliable synthetic route by Meth-Cohn and colleagues in 1981, which utilized the Vilsmeier reagent to convert acetanilides into this compound-3-carbaldehydes in good yields. This method was a substantial improvement over previous synthetic strategies. Research between 1979 and 1999 extensively investigated the synthesis and reactivity of this compound and its derivatives, recognizing their potential as foundational molecules for constructing more elaborate heterocyclic systems. newsama.com The Vilsmeier-Haack reaction became a cornerstone for synthesizing these compounds during this period.

Scope and Recent Advances in this compound Chemistry

The field of this compound chemistry continues to evolve with ongoing research into new synthetic methods and applications. Reviews of the literature from 1999 to 2011 and 2013 to 2017 highlight the continuous progress in this area. nih.govresearchgate.netrsc.orgsemanticscholar.orgcapes.gov.br Recent advancements have focused on developing more efficient and environmentally friendly synthetic protocols, including microwave-assisted reactions. The versatility of this compound derivatives is demonstrated by their use in constructing fused heterocyclic systems and as starting materials for a variety of important compounds. nih.govrsc.org For instance, a review covering 2013 to 2017 details the synthesis of quinoline ring systems and the construction of fused or binary quinoline-containing heterocyclic systems. nih.gov Similarly, a review of the period from 1999 to 2011 summarizes the synthetic methods, reactions, and biological applications of this compound-3-carbaldehydes. researchgate.netresearchgate.netsemanticscholar.org

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUFXTHGZWIDDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060612 | |

| Record name | Quinoline, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white solid; mp = 34-37 deg C; [Alfa Aesar MSDS] | |

| Record name | 2-Chloroquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10014 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00508 [mmHg] | |

| Record name | 2-Chloroquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10014 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

612-62-4 | |

| Record name | 2-Chloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX7RIN8GEW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Chloroquinoline and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for the synthesis of 2-chloroquinolines have been refined over decades, offering reliable and well-understood pathways to these heterocyclic systems. Among these, the Vilsmeier-Haack reaction stands out as a particularly versatile and widely used method.

Vilsmeier-Haack Formylation in 2-Chloroquinoline Synthesis

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. ijsr.netijpcbs.com It has been extensively applied to the synthesis of 2-chloroquinolines, particularly through the cyclization of N-arylacetamides. researchgate.netingentaconnect.com

A common and effective method for synthesizing 2-chloroquinolines involves the reaction of substituted acetanilides with a Vilsmeier reagent. nih.govchemijournal.com This reagent is typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). rsc.orgmychemblog.com The reaction proceeds via an electrophilic substitution of the acetanilide, leading to cyclization and the formation of the this compound ring system. ijsr.netnrochemistry.com The choice of chlorinating agent and reaction conditions can be optimized to achieve high yields. For instance, varying the molar proportions of POCl₃ has been shown to significantly impact the yield of the desired This compound-3-carbaldehyde (B1585622). The reaction is generally heated for several hours to ensure completion. chemijournal.comechemcom.com

The general scheme for this reaction starting from an aromatic amine is as follows:

Acetylation of an aromatic amine with acetic anhydride to form the corresponding N-phenylacetamide. nih.gov

Treatment of the N-phenylacetamide with the Vilsmeier reagent (DMF and POCl₃) to yield the substituted 2-chloro-3-formylquinoline. nih.govchemijournal.com

This method is advantageous due to its simplicity, efficiency, and the ready availability of starting materials. chemijournal.comchemijournal.com

Synthesis of this compound-3-Carbaldehydes

A significant application of the Vilsmeier-Haack reaction in quinoline (B57606) chemistry is the synthesis of this compound-3-carbaldehydes. ijsr.netiucr.org These compounds are valuable synthetic intermediates due to the reactivity of both the chloro and aldehyde functionalities. nih.govsemanticscholar.org The synthesis is typically achieved by reacting acetanilides with the Vilsmeier reagent. nih.govchemijournal.com The reaction conditions, such as temperature and the ratio of reactants, can be tuned to optimize the yield of the desired carbaldehyde. For example, a common procedure involves the dropwise addition of POCl₃ to DMF at low temperatures, followed by the addition of the acetanilide and subsequent heating. ijsr.netchemijournal.com Upon completion, the reaction mixture is poured into ice water to precipitate the product. ijsr.netiucr.org

Below is a table summarizing the synthesis of various substituted this compound-3-carbaldehydes using the Vilsmeier-Haack reaction.

| Starting Acetanilide | Product | Reaction Conditions | Yield (%) |

| Acetanilide | This compound-3-carbaldehyde | DMF, POCl₃, 80-90°C, 2-3 h | 75 |

| 4-Methylacetanilide | 2-Chloro-6-methylquinoline-3-carbaldehyde | DMF, POCl₃, 80-90°C, 4-10 h | 82 |

| 4-Methoxyacetanilide | 2-Chloro-6-methoxyquinoline-3-carbaldehyde | DMF, POCl₃, 80-90°C, 2-3 h | 85 |

| 4-Chloroacetanilide | 2,6-Dichloroquinoline-3-carbaldehyde | DMF, POCl₃, 80-90°C, 2-3 h | 78 |

Synthesis of this compound-4-Carboxylic Acid Derivatives

While the Vilsmeier-Haack reaction is central to the synthesis of 3-substituted quinolines, other classical methods are employed for the synthesis of 4-substituted derivatives. The synthesis of this compound-4-carboxylic acid derivatives can be achieved through different synthetic strategies. One such approach involves the oxidation of 2-hydroxy-4-(halomethyl)quinolines with an alkaline solution of hydrogen peroxide. Another prominent method for synthesizing quinoline-4-carboxylic acids is the Doebner reaction. Although not directly producing a 2-chloro derivative, this method provides a versatile scaffold that can be subsequently chlorinated.

More recently, multicomponent reactions have been developed for the efficient synthesis of 2-aryl-quinoline-4-carboxylic acids. For instance, a one-pot reaction of an arylaldehyde, pyruvic acid, and an amine in the presence of a catalyst can afford the desired product in high yields. acs.org These methods offer advantages in terms of atom economy and procedural simplicity. acs.org

Modern and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. sruc.ac.ukcolab.ws This trend has also impacted the synthesis of 2-chloroquinolines, with researchers exploring greener alternatives to classical methods. acs.org

Modern approaches often focus on the use of less hazardous solvents, recyclable catalysts, and energy-efficient reaction conditions such as microwave irradiation. sruc.ac.uk For example, one-pot multicomponent reactions are inherently greener as they reduce the number of synthetic steps and minimize waste. mdpi.com The use of water as a solvent and the development of catalyst-free reactions are also key areas of research in the green synthesis of quinoline derivatives. While specific green methods for the direct synthesis of this compound are still emerging, the principles of green chemistry are increasingly being applied to the synthesis of the broader quinoline family, which can then be functionalized to introduce the chloro group. The Passerini three-component reaction, for instance, has been utilized under mild, green conditions to synthesize alkyne-2-chloroquinolines. mdpi.com

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields. In the context of this compound chemistry, microwave assistance is predominantly applied in the derivatization of the this compound scaffold rather than its initial synthesis. For instance, the Vilsmeier-Haack formylation of acetanilides to produce this compound-3-carbaldehydes can be performed under microwave conditions nih.govrsc.org. This approach offers a significant advantage over conventional heating methods.

Furthermore, microwave-assisted synthesis has been effectively used in subsequent reactions of this compound-3-carbaldehyde. For example, the condensation of this compound-3-carbaldehyde with various ketones in the presence of anhydrous potassium carbonate can be achieved under solvent-free microwave irradiation, affording chalcones in high yields (85-90%) within a short reaction time of 3-5 minutes sphinxsai.com. Similarly, the reaction of this compound-3-carbaldehyde with thiomorpholine followed by reaction with acetophenones under microwave irradiation provides high yields of the corresponding unsaturated ketones nih.gov. The conversion of 2-chloro-3-formylquinolines to 2-oxo-1,2-dihydro-quinoline-3-carbaldehydes has also been efficiently carried out using microwave irradiation nih.govrsc.org.

| Reactants | Product | Conditions | Yield | Reference |

| This compound-3-carbaldehyde, Aromatic ketones | 3-(2-chloroquinolin-3-yl)-1-phenylprop-2-en-1-ones (Chalcones) | K2CO3, Solvent-free, Microwave | 85-90% | sphinxsai.com |

| 2-Thiomorpholino-quinoline-3-carbaldehyde, Acetophenones | Unsaturated ketones | K2CO3, Ethanol (B145695), Microwave | High | nih.gov |

| 2-Chloro-3-formylquinolines, Acetic acid, Sodium acetate | 2-Oxo-1,2-dihydro-quinoline-3-carbaldehydes | Microwave (320 W) | Good | nih.govrsc.org |

| Acetanilides, Vilsmeier reagent (DMF/POCl3) | This compound-3-carbaldehydes | Microwave | - | nih.govrsc.org |

Ultrasound-Promoted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. Ultrasound irradiation promotes chemical reactions through the phenomenon of acoustic cavitation nih.gov. This method has been applied to the synthesis of various heterocyclic compounds, including quinoline derivatives ksu.edu.sasemanticscholar.org.

The use of ultrasound has been reported in the synthesis of derivatives of this compound. For example, an ultrasound-promoted reaction of substituted 2,4-dichloroquinolines with ethyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in the presence of K2CO3 leads to the formation of 2-chloroquinolin-4-pyrimidine carboxylate derivatives with high regioselectivity consensus.app. Another application involves the Wittig reaction of this compound-3-carbaldehydes with nonstabilized ylides under ultrasonic irradiation to produce 3-substituted 4-chloroquinolines semanticscholar.orgsemanticscholar.org. This method is noted for its mild conditions and high yields semanticscholar.org. The synthesis of pyrimido[4,5-b]quinolindione derivatives followed by a Vilsmeier-Haack formylation has also been successfully performed under ultrasound irradiation royalsocietypublishing.org.

Grinding and Solvent-Free Conditions

Solvent-free reactions, often conducted by grinding the reactants together, represent a significant advancement in green chemistry by eliminating the need for potentially harmful organic solvents. This technique is particularly effective for multicomponent reactions.

The synthesis of thiazolidinone derivatives of this compound has been achieved under solvent-free conditions. A one-pot, three-component reaction of this compound-3-carbaldehyde, an aromatic amine, and thioglycolic acid, catalyzed by β-cyclodextrin-SO3H, proceeds efficiently without any solvent to yield 2-((substituted)-2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one derivatives rsc.org. The use of solvent-free conditions in this context has been shown to provide better yields compared to reactions carried out in various solvents nih.govrsc.org.

| Reactants | Product | Catalyst | Conditions | Yield | Reference |

| This compound-3-carbaldehyde, Aromatic amines, Thioglycolic acid | 2-((substituted)-2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-ones | β-cyclodextrin-SO3H | Solvent-free | Good to excellent | rsc.org |

Aqueous and Environmentally Benign Reaction Media

The use of water as a solvent in organic synthesis is highly desirable from an environmental and economic perspective. Several synthetic procedures involving this compound derivatives have been adapted to aqueous media.

For instance, a one-pot, three-component reaction for the synthesis of 2-amino-3-cyano-4-H-chromene derivatives, which can involve this compound-3-carbaldehydes, has been successfully carried out in water in the presence of morpholine researchgate.net. The Passerini three-component reaction to synthesize alkyne-2-chloroquinolines has been optimized to proceed under mild, green conditions using a DCM/H2O mixture mdpi.com. The synthesis of N-aminopolyhydroquinoline derivatives has also been accomplished in water using β-cyclodextrin as a catalyst mdpi.com.

Catalytic Approaches

The development of efficient and reusable catalysts is a cornerstone of sustainable chemistry. Various catalytic systems have been employed in the synthesis of this compound and its derivatives.

β-cyclodextrin-SO3H catalysis: β-Cyclodextrin-SO3H has proven to be an effective and reusable catalyst for the synthesis of this compound derivatives, particularly under solvent-free conditions rsc.org. This catalyst, derived from the renewable resource β-cyclodextrin, possesses a hydrophobic inner cavity and a hydrophilic outer surface, which can facilitate reactions in various media researchgate.netrsc.org. It has been successfully used in the one-pot, three-component synthesis of thiazolidinone derivatives from 2-chloro-3-formylquinolines, anilines, and 2-mercaptoacetic acid, providing excellent yields nih.govrsc.org. The catalyst is believed to activate the aldehyde group, enhancing its electrophilicity .

Copper Nanoparticles: Copper nanoparticles (CuNPs) have gained attention as efficient and cost-effective heterogeneous catalysts in a range of organic transformations, including the synthesis of quinolines nih.govscispace.com. While specific examples detailing the use of copper nanoparticles for the direct synthesis of this compound are not extensively documented, their application in the synthesis of the broader quinoline family is well-established. For example, CuO nanoparticles have been used to catalyze the synthesis of polyhydroquinolines via multicomponent reactions under solvent-free conditions nih.gov. Chitosan-decorated copper nanoparticles have also been employed as a catalyst for the synthesis of quinoline derivatives under ultrasonic irradiation scispace.com. Copper-catalyzed cascade reactions have also been developed for the synthesis of substituted quinolines from ortho-acylanilines and alkenyl iodides acs.org.

Functionalization Strategies and Derivatization

Introduction of Aldehyde Moiety at C3 (e.g., this compound-3-carbaldehyde)

The introduction of a formyl (aldehyde) group at the C3 position of the this compound ring system is a crucial functionalization, as the resulting this compound-3-carbaldehyde is a versatile intermediate for the synthesis of a wide array of heterocyclic compounds nih.govsemanticscholar.orgresearchgate.netresearchgate.net. The primary and most well-documented method for this transformation is the Vilsmeier-Haack reaction rsc.orgacs.orgijsr.netchemijournal.comresearchgate.net.

The Vilsmeier-Haack reaction involves the treatment of an active aromatic compound, in this case, an acetanilide, with a Vilsmeier reagent ijsr.net. The Vilsmeier reagent is typically formed in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl3) rsc.orgchemijournal.com. The reaction proceeds through the formation of a chloroiminium ion (Vilsmeier reagent), which then acts as the formylating agent.

The general procedure involves the reaction of a substituted acetanilide with a pre-formed Vilsmeier reagent (POCl3 and DMF). The reaction mixture is typically heated, and upon completion, it is poured onto ice water to hydrolyze the intermediate and precipitate the this compound-3-carbaldehyde product ijsr.netresearchgate.net. The reaction conditions, such as the molar ratios of reactants and the reaction temperature and time, can be optimized to achieve high yields . For example, a molar ratio of 1:3:12 for acetanilide:DMF:POCl3 in the absence of a solvent has been reported as optimal for the synthesis of this compound-3-carbaldehyde .

The Vilsmeier-Haack reaction is a versatile method that allows for the synthesis of a variety of substituted this compound-3-carbaldehydes by starting with appropriately substituted acetanilides ijsr.netchemijournal.com.

| Starting Material | Reagents | Product | Reference |

| Acetanilide | DMF, POCl3 | This compound-3-carbaldehyde | rsc.orgijsr.netchemijournal.com |

| Substituted Acetanilides | DMF, POCl3 | Substituted this compound-3-carbaldehydes | ijsr.netchemijournal.com |

Halogenation and Substitution at Other Positions (e.g., 3-benzyl-6-bromo-2-chloroquinoline)

The this compound core can be further functionalized through various halogenation and substitution reactions at other positions on the quinoline ring. These modifications are crucial for developing derivatives with specific chemical properties and for the synthesis of complex target molecules. A notable example is the synthesis of 3-benzyl-6-bromo-2-chloroquinoline, an important intermediate.

The synthesis of 3-benzyl-6-bromo-2-chloroquinoline is a multi-step process that involves the introduction of bromo, chloro, and benzyl groups onto the quinoline scaffold. One synthetic approach begins with the bromination of the quinoline ring at the 6-position, followed by chlorination at the 2-position, and finally, a benzylation reaction at the 3-position. The Vilsmeier-Haack reaction is a key method for introducing both the chloro and a formyl group, which can then be further manipulated. For instance, N-arylacetamides can undergo Vilsmeier-Haack cyclization to yield 2-chloro-3-formylquinolines researchgate.netchemijournal.comchemijournal.com.

The reaction conditions for each step are critical to ensure high yields and selectivity. For example, the chlorination can be achieved using reagents like phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) researchgate.netchemijournal.comchemijournal.com. Subsequent nucleophilic substitution reactions can be performed on these halogenated quinolines. The chlorine atom at the C2 position is particularly susceptible to displacement by various nucleophiles. For instance, 3-benzyl-6-bromo-2-chloroquinoline can be reacted with sodium methoxide in methanol to yield 3-benzyl-6-bromo-2-methoxyquinoline chemicalbook.comchemicalbook.com.

Further substitutions on the this compound ring can also be achieved. For example, N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide (BPO) can be used for chlorination at other positions on derivatives of 2-methoxyquinoline google.com. The reactivity of different positions on the quinoline ring towards nucleophilic substitution varies, with the 2- and 4-positions being generally more reactive mdpi.comresearchgate.net.

Below is a table summarizing the synthesis of a key intermediate, 3-benzyl-6-bromo-2-methoxyquinoline, from 3-benzyl-6-bromo-2-chloroquinoline.

Table 1: Synthesis of 3-benzyl-6-bromo-2-methoxyquinoline

| Reactant | Reagent | Solvent | Reaction Condition | Product | Yield |

|---|

Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters

The synthesis of isomeric 2-chloroquinolinecarboxylic esters is another important facet of derivatizing the this compound scaffold. These esters are valuable intermediates in organic synthesis. A straightforward two-stage method has been developed for the synthesis of esters of this compound-5-, 6-, and 7-carboxylic acids nuph.edu.uanuph.edu.ua. This method involves the successive oxidation and chlorination of the corresponding methyl quinolinecarboxylates nuph.edu.uanuph.edu.ua.

The process begins with the oxidation of methyl quinoline-5-, 6-, or 7-carboxylate to the corresponding methyl 2-oxo-1,2-dihydroquinolinecarboxylate. This intermediate is then subjected to chlorination to yield the desired methyl 2-chloroquinolinecarboxylate nuph.edu.uanuph.edu.ua. This two-step approach provides the target compounds in acceptable yields using readily available reagents and straightforward purification methods nuph.edu.uanuph.edu.ua.

The table below outlines the synthesis of methyl this compound-5-carboxylate as a representative example of the two-stage process.

This methodology allows for the multigram scale synthesis of these valuable intermediates, which are promising compounds for the synthesis of more complex functionalized and condensed heterocycles nuph.edu.uanuph.edu.ua.

Reactivity and Reaction Mechanisms of 2 Chloroquinoline

Nucleophilic Aromatic Substitution Reactions at C2

The electron-withdrawing effect of the nitrogen atom in the quinoline (B57606) ring system facilitates nucleophilic aromatic substitution (SNAr) at the C2 position. This allows for the displacement of the chlorine atom by a variety of nucleophiles.

Reactions with Primary Amines

2-Chloroquinoline readily reacts with primary amines to yield 2-aminoquinoline (B145021) derivatives. This reaction is a cornerstone in the synthesis of various biologically active molecules. For instance, the reaction of this compound with aniline (B41778) in absolute ethanol (B145695) produces 2-chloro-3-[(phenylamino)methylene]quinoline. ekb.eg Similarly, reactions with other primary amines, such as in the synthesis of 2-chloro-4-aminoquinazolines from 2,4-dichloroquinazolines, demonstrate the utility of this transformation. mdpi.com The reaction conditions can vary, with some transformations occurring at room temperature while others require heating or microwave irradiation to proceed efficiently. ekb.egingentaconnect.com

A study on the reaction of this compound-3-carboxaldehyde with various primary amines, including aniline and o-phenylenediamine, has provided insights into the reaction pathways. ekb.eg With aniline, the primary product is the corresponding Schiff base. ekb.eg However, with o-phenylenediamine, a mixture of products can be obtained, including 3-(1H-benzimidazol-2-yl)-2-chloroquinoline, indicating a subsequent intramolecular cyclization. ekb.eg

| Reactant 1 | Reactant 2 | Product(s) | Reference |

| This compound-3-carboxaldehyde | Aniline | 2-Chloro-3-[(phenylamino)methylene]quinoline | ekb.eg |

| This compound-3-carboxaldehyde | o-Phenylenediamine | 3-(1H-benzimidazol-2-yl)-2-chloroquinoline and other minor products | ekb.eg |

| 2-Chloro-6-ethoxyquinoline-3-carbaldehyde | Methylamine | 2-Methylamino-6-ethoxyquinoline-3-carbaldehyde | ingentaconnect.com |

| 2-Chloro-6-ethoxyquinoline-3-carbaldehyde | Ethylamine | 2-Ethylamino-6-ethoxyquinoline-3-carbaldehyde | ingentaconnect.com |

Reactions with Hydrazines

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) is a well-established method for the synthesis of 2-hydrazinylquinoline. ontosight.ainih.govprepchem.com This reaction is typically carried out by refluxing this compound with hydrazine hydrate. nih.govprepchem.com The resulting 2-hydrazinylquinoline is a versatile intermediate, which can be further functionalized. For example, it can undergo condensation reactions with aldehydes to form hydrazones. ekb.egderpharmachemica.com The synthesis of 2-hydrazinylquinoline from this compound often proceeds in high yield. ekb.egekb.eg

For instance, refluxing this compound with hydrazine monohydrate for 2 hours, followed by removal of water, yields a scarlet residue of 2-hydrazinylquinoline. nih.gov This product can then be purified by recrystallization. nih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield | Reference |

| This compound | Hydrazine monohydrate | 2-Hydrazinylquinoline | Reflux for 2 h | 66.6% | nih.gov |

| This compound | Hydrazine hydrate | 2-Hydrazinylquinoline | Reflux in n-butanol | High | ekb.egekb.eg |

Reactions with Activated Methylenes

This compound can react with compounds containing activated methylene (B1212753) groups, leading to the formation of new carbon-carbon bonds and often subsequent cyclization products. These reactions are valuable for the construction of fused heterocyclic systems. For example, This compound-3-carbaldehyde (B1585622) reacts with active methylene compounds like 1,3-dimethylbarbituric acid, thiobarbituric acid, and 2,4-dioxothiazolidine in one-pot multi-component reactions to produce pyrimidine (B1678525) and thiazolidine (B150603) derivatives fused to the quinoline core. figshare.com Microwave irradiation has been shown to improve these reactions by reducing reaction times and increasing yields. figshare.comresearchgate.net

Another example involves the reaction of this compound-3-carbaldehydes with cyclic active methylene compounds and hydrazine hydrate in the presence of an organocatalyst like DABCO to yield 4H-pyrano[2,3-b]quinolones. nih.gov The reaction of this compound-3-carboxaldehyde with ethyl cyanoacetate (B8463686) can lead to either a direct dehydration product or a rearranged product via dehydrochlorination and intramolecular rearrangement. ekb.eg

Reactions with Sulfur and Oxygen Nucleophiles

The chlorine atom at the C2 position of this compound can be displaced by sulfur and oxygen nucleophiles to form 2-thioquinolines and 2-alkoxyquinolines, respectively.

The synthesis of 2-thioquinolines can be achieved through various methods, including a visible-light-induced photoredox-catalyzed radical cyclization of isocyanides with thioethers. rsc.orgrsc.org This provides a modern and efficient route to these compounds. rsc.orgrsc.org

2-Alkoxyquinolines are typically synthesized through the SNAr reaction of 2-chloroquinolines with sodium alkoxides in an alcohol solvent, often requiring heating under reflux. mdpi.com The use of microwave irradiation can significantly shorten the reaction times. mdpi.com Another approach involves palladium-catalyzed cascade reactions of 1,3-butadiynamides with primary alcohols. mdpi.comnih.gov

| Reactant 1 | Nucleophile | Product Type | Reference |

| This compound | Sodium alkoxide | 2-Alkoxyquinoline | mdpi.com |

| o-Alkenyl aromatic isocyanides | Thioethers | 2-Thioquinoline | rsc.orgrsc.org |

Cross-Coupling Reactions Involving the Chlorine Atom

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.

Palladium-Catalyzed Reactions (e.g., Sonogashira Coupling)

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a prominent example of palladium-catalyzed reactions involving this compound. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net It provides a direct route to 2-alkynylquinolines, which are important intermediates in medicinal chemistry. nih.govbeilstein-journals.org

The Sonogashira coupling of this compound with various terminal alkynes has been extensively studied. researchgate.netnih.govbeilstein-journals.org For example, the reaction of 2,4-dichloroquinoline (B42001) with terminal alkynes can be performed regioselectively at the C2 position using a Pd/C catalyst in water. nih.govbeilstein-journals.org The resulting 2-alkynyl-4-chloroquinoline can then undergo a subsequent Suzuki coupling at the C4 position to yield 2-alkynyl-4-arylquinolines. nih.govbeilstein-journals.org

Domino reactions involving Sonogashira coupling have also been developed. For instance, a palladium-catalyzed domino reaction of 2-chloro-3-(chloromethyl)quinolines with terminal acetylenes leads to the formation of novel dimerized quinolinium salts. irantypist.com

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| 2,4-Dichloroquinoline | Terminal alkyne | 10% Pd/C, PPh₃, CuI | 2-Alkynyl-4-chloroquinoline | nih.govbeilstein-journals.org |

| 2-Chloro-3-(chloromethyl)quinoline | Phenylacetylene | PdCl₂, PPh₃, TEA | Dimerized quinolinium salt | irantypist.com |

| 3-Chalcone-2-chloroquinoline | Terminal alkyne | Cu(I) mediated | Alkynylated hybrids | researchgate.net |

Reactions of the Aldehyde Substituent (in this compound-3-carbaldehyde)

The aldehyde group at the C-3 position of this compound-3-carbaldehyde is a versatile functional group that participates in a variety of chemical transformations. quinoline-thiophene.com Its reactivity is influenced by the electron-withdrawing nature of both the adjacent chloro group and the quinoline ring system. This section details the key reactions involving the aldehyde substituent.

The aldehyde functionality of this compound-3-carbaldehyde readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases (imines) and hydrazones, respectively. derpharmachemica.com These reactions are fundamental in the synthesis of a wide array of heterocyclic compounds. rsc.org

For instance, the condensation of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) with various substituted anilines in acetone (B3395972) yields the corresponding 1-(2-chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimines. rsc.org Similarly, reaction with phenylhydrazine (B124118) can produce the corresponding Schiff base, which can be a precursor for further cyclization reactions. rsc.org The use of a natural surfactant like Acacia pods has been shown to facilitate this condensation in a shorter reaction time. rsc.org

These Schiff bases are valuable intermediates. For example, they can undergo subsequent cycloaddition reactions to form more complex heterocyclic systems. rsc.org The reaction of this compound-3-carbaldehyde with metformin (B114582) also leads to the formation of quinoline-containing Schiff bases. ijpsr.com

Table 1: Examples of Condensation Reactions of this compound-3-carbaldehyde

| Reactant | Product Type | Reference |

| Substituted Anilines | Schiff Bases (Imines) | rsc.org |

| Phenylhydrazine | Schiff Bases (Hydrazones) | rsc.org |

| Metformin | Quinoline Schiff Bases | ijpsr.com |

| Hydrazides | N-(quinoline-3-ylmethylene)benzohydrazides | scielo.br |

This table provides a summary of various condensation reactions involving this compound-3-carbaldehyde and its derivatives.

The derivatives of this compound-3-carbaldehyde, particularly the Schiff bases formed from it, are excellent substrates for cycloaddition reactions. These reactions are crucial for the construction of fused and spiro-heterocyclic systems.

A notable example is the [3+2] cycloaddition reaction. For instance, Schiff bases derived from this compound-3-carbaldehyde can react with chloroacetyl chloride in the presence of triethylamine (B128534) to yield azetidin-2-ones. rsc.org Another significant application is the synthesis of spirooxindolo-1,2,4-oxadiazoles through a [3+2] cycloaddition of isatin (B1672199) Schiff bases with N-hydroxycarbimidoyl chlorides derived from this compound-3-carbaldehyde oxime, a reaction that can be promoted by ultrasound irradiation. arkat-usa.org

The aldehyde group in this compound-3-carbaldehyde can undergo nucleophilic addition and reduction reactions. The aldehyde can be reduced to the corresponding alcohol. quinoline-thiophene.com This transformation provides a route to 2-chloro-3-(hydroxymethyl)quinoline derivatives, which can serve as building blocks for further synthetic modifications.

The aldehyde group can also participate in addition reactions where a nucleophile attacks the electrophilic carbonyl carbon. For example, the initial step in the formation of a pyrrolo[3,4-b]quinolinone involves the addition of the amino group of formamide (B127407) to the aldehydic carbonyl of this compound-3-carbaldehyde. rsc.org

This compound-3-carbaldehyde is a valuable component in various multicomponent reactions (MCRs), which allow for the efficient synthesis of complex molecules in a single step. researchgate.net Both the chloro and aldehyde functionalities can participate in these transformations.

The Passerini three-component reaction (P-3CR) is a significant isocyanide-based MCR where an oxo component (like an aldehyde), a carboxylic acid, and an isocyanide react to form an α-acyloxy carboxamide. sciforum.netmdpi.com this compound-3-carbaldehyde has been successfully employed as the aldehyde component in this reaction. sciforum.netmdpi.com

In a typical P-3CR, this compound-3-carbaldehyde reacts with a carboxylic acid and an isocyanide under mild conditions. sciforum.netmdpi.com For instance, the reaction of this compound-3-carbaldehyde, propynoic acid or pentynoic acid, and various isocyanides in a dichloromethane/water mixture yields highly functionalized alkyne-2-chloroquinolines. sciforum.netmdpi.com This reaction demonstrates the utility of this compound-3-carbaldehyde in generating molecular diversity through MCRs. sciforum.net

Table 2: Passerini Three-Component Reaction with this compound-3-carbaldehyde

| Carboxylic Acid | Isocyanide | Product | Yield | Reference |

| Propynoic acid | tert-Butyl isocyanide | 2-(tert-butylamino)-1-(2-chloroquinolin-3-yl)-2-oxoethyl propiolate | Moderate | mdpi.com |

| Pentynoic acid | Various isocyanides | Alkyne-2-chloroquinolines | 40-65% | sciforum.net |

This table summarizes the outcomes of the Passerini three-component reaction using this compound-3-carbaldehyde as a key reactant.

Multicomponent Reactions (MCRs)

Formation of Fused and Binary Heterocyclic Systems

This compound and its derivatives, particularly this compound-3-carbaldehyde, are pivotal starting materials for the synthesis of a wide range of fused and binary heterocyclic systems. rsc.orgrsc.org These reactions often involve the sequential or simultaneous reaction of both the chloro and aldehyde functional groups. researchgate.net

The construction of these complex ring systems can be achieved through various strategies, including condensation followed by intramolecular cyclization, cycloaddition reactions, and multicomponent reactions. rsc.orgresearchgate.net For example, heating this compound-3-carbaldehyde with formamide and formic acid leads to the formation of the fused pyrrolo[3,4-b]quinolin-3-one. rsc.org The mechanism involves an initial condensation to form an intermediate, followed by the elimination of HCl to afford the final fused product. rsc.org

Furthermore, the reaction of this compound-3-carbaldehydes with pyrazolones can lead to the formation of 1,4-dihydropyrazolo-pyrano-[2,3-b]quinoline derivatives. researchgate.net Three-component reactions involving this compound-3-carbaldehydes, pyrazolone, and enaminones have been utilized to synthesize functionalized tetrahydrodibenzo[b,g] rsc.orgthieme-connect.comnaphthyridinones. researchgate.net

Palladium-catalyzed tandem reactions of this compound-3-carbaldehydes with isocyanides have also been developed to create novel quinoline derivatives through amidation, lactamization, or carbamate (B1207046) formation in a one-pot procedure. rsc.org These methods provide efficient access to complex heterocyclic structures with potential biological activities. nih.gov

Synthesis of Benzo[g]rsc.orgrsc.orgnaphthyridine Derivatives

The construction of the benzo[g] rsc.orgrsc.orgnaphthyridine skeleton often utilizes this compound-3-carbaldehyde as a key starting material in multicomponent reactions. These reactions leverage the reactivity of both the aldehyde group and the chloro-substituent to build the fused ring system.

One prominent method involves a three-component reaction between a substituted this compound-3-carbaldehyde, a 1,3-dicarbonyl compound (such as dimedone), and an enaminone, catalyzed by L-proline in ethanol. researchgate.net This approach is valued for its efficiency and adherence to green chemistry principles. researchgate.net The reaction mechanism is proposed to begin with the L-proline-catalyzed formation of an active iminium ion from the this compound-3-carbaldehyde. This is followed by a Knoevenagel condensation with the 1,3-dicarbonyl compound. The resulting intermediate then reacts with the enaminone, leading to an intramolecular cyclization that forms the tetrahydrodibenzo[b,g] rsc.orgrsc.orgnaphthyridin-1(2H)-one product.

Another strategy involves the condensation of substituted this compound-3-carbaldehydes with various this compound-4-amines or other amino-heterocycles like 1H-indazole-6-amine. These reactions are typically carried out in a basic medium and proceed via a condensation reaction followed by an intramolecular cyclization to furnish the benzo[g] rsc.orgrsc.orgnaphthyridine derivatives. The simplicity of this catalyst-free method makes it a convenient pathway for synthesizing these fused systems.

Table 1: Synthesis of Benzo[g] rsc.orgrsc.orgnaphthyridine Derivatives

| Starting Material (this compound derivative) | Reagents | Catalyst/Conditions | Product Type | Ref. |

| This compound-3-carbaldehyde | 1,3-Dicarbonyl compounds, Enaminones | L-proline, Ethanol, Reflux | Tetrahydrodibenzo[b,g] rsc.orgrsc.orgnaphthyridin-1(2H)-ones | researchgate.net |

| This compound-3-carbaldehyde | This compound-4-amines, 1H-Indazole-6-amine | Basic medium | Benzo[g] rsc.orgrsc.orgnaphthyridines | |

| This compound-3-carbaldehydes | Malononitrile, Ammonium acetate | Triethylamine (TEA), Ethanol | 2-amino-benzo[b] rsc.orgrsc.orgnaphthyridine-3-carbonitrile | derpharmachemica.com |

Synthesis of Quinolinyl-thiazolidinones

Quinolinyl-thiazolidinones are commonly synthesized through a multi-step process starting from this compound-3-carbaldehyde. The general approach involves the initial formation of a Schiff base (azomethine), followed by a cyclocondensation reaction with a sulfur-containing reagent.

In a typical procedure, this compound-3-carbaldehyde is condensed with various substituted anilines to yield N-aryl-2-chloroquinolin-3-yl-azomethines. nih.goveurekaselect.com This imine-forming reaction is often carried out in a suitable solvent like ethanol. The subsequent and key step is the heterocyclization of the Schiff base with thioglycolic acid. nih.goveurekaselect.com This reaction leads to the formation of the 2-(2-chloroquinolin-3-yl)-3-substituted phenyl thiazolidin-4-one ring system.

Various catalysts and conditions have been explored to optimize this synthesis. For instance, the use of Zeolite 5A° under microwave irradiation has been reported as an efficient, environmentally friendly, and scalable method. nih.goveurekaselect.com The catalyst is reusable, and the microwave-assisted approach significantly reduces reaction times and improves yields. nih.goveurekaselect.com Other catalytic systems include β-cyclodextrin-SO3H in solvent-free conditions and zinc chloride in boiling methanol. iitr.ac.in The mechanism of the final cyclization step involves the nucleophilic attack of the thiol group of thioglycolic acid on the imine carbon, followed by an intramolecular cyclization with the elimination of a water molecule.

Table 2: Synthesis of Quinolinyl-thiazolidinones

| Reactant 1 | Reactant 2 | Reagent | Catalyst/Conditions | Product | Ref. |

| N-aryl-2-chloroquinolin-3-yl-azomethine | Thioglycolic acid | - | Zeolite 5A°, Microwave irradiation | 2-(2-chloroquinolin-3-yl)-3-substituted phenyl thiazolidin-4-ones | nih.goveurekaselect.com |

| 2-Chloro-3-formylquinolines | Substituted anilines, 2-Mercaptoacetic acid | - | β-cyclodextrin-SO3H, Solvent-free | Quinolinyl-thiazolidinones | iitr.ac.in |

| 2-chloro-3-((2-phenylhydrazono) methyl) quinolines | Thioglycolic acid | - | Zinc chloride, Methanol, Reflux | 2-(2-chloroquinolin-3-yl)-3-(phenylamino)thiazolidin-4-ones | iitr.ac.in |

Synthesis of Pyrimidine and Pyrazole (B372694) Fused Quinolines

The fusion of pyrimidine or pyrazole rings to the quinoline core creates heterocyclic systems of significant interest. This compound derivatives serve as pivotal precursors for accessing these fused structures through various cyclization strategies.

Pyrimidine Fused Quinolines: A common route to pyrimido[4,5-b]quinolin-4-ones involves the reaction of this compound-3-carbonitriles with guanidine (B92328) hydrochloride. This reaction is typically performed in the presence of a base, such as potassium tert-butoxide (t-BuOK), in ethanol. The process involves the initial amination at the C-2 position by guanidine, followed by an intramolecular cyclization to form the fused pyrimidine ring. Another approach is a copper-catalyzed domino reaction of this compound-3-carbonitriles with (aryl)methanamines. Furthermore, multicomponent reactions involving this compound-3-carbaldehydes, 6-aminouracils, and a third component like dimedone can yield complex pyrimido[4,5-b]quinoline structures. researchgate.net

Pyrazole Fused Quinolines: The synthesis of 1H-pyrazolo[3,4-b]quinolines often starts with the conversion of this compound-3-carbaldehyde to its corresponding carbonitrile, this compound-3-carbonitrile. iitr.ac.in This intermediate undergoes a cycloaddition reaction with hydrazine hydrate to yield 1H-pyrazolo[3,4-b]quinolin-3-amine. iitr.ac.in An alternative pathway involves the Claisen-Schmidt condensation of this compound-3-carbaldehyde with 1-(4-aminophenyl)ethan-1-one to form a chalcone (B49325). This chalcone intermediate is then reacted with various hydrazine derivatives (such as phenylhydrazine or hydrazine hydrate) to construct the pyrazole ring fused to the quinoline system.

Table 3: Synthesis of Pyrimidine and Pyrazole Fused Quinolines

| Starting Material | Reagents | Product Type | Ref. |

| This compound-3-carbonitriles | Guanidine hydrochloride, t-BuOK | 2-Amino-3H-pyrimido[4,5-b]quinolin-4-ones | |

| This compound-3-carbonitrile | Hydrazine hydrate | 1H-Pyrazolo[3,4-b]quinolin-3-amine | iitr.ac.in |

| (E)-N-(4-(3-(2-chloroquinolin-3-yl)-3-oxoprop-1-en-1-yl)phenyl)benzamide (Chalcone derivative) | Phenylhydrazine, Hydrazine hydrate, Thiosemicarbazide | Pyrazole-fused quinolines | |

| This compound-3-carbaldehydes | 6-Amino-pyrimidine-2,4(1H,3H)-diones, 5-Methyl-2,4-dihydro-3H-pyrazol-3-one | Dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidines | iitr.ac.in |

Indolo[2,3-b]quinoline Ring System Formation

The synthesis of the tetracyclic indolo[2,3-b]quinoline ring system, a core structure in several bioactive alkaloids, can be achieved from this compound precursors. These methods often involve creating a link between the quinoline and an indole (B1671886) or phenylamine precursor, followed by a final ring-closing reaction.

One synthetic route involves the Knoevenagel condensation of this compound-3-carbaldehydes with indolin-2-one. This reaction, typically catalyzed by piperidine (B6355638) in ethanol, yields 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives. These compounds are versatile intermediates that possess the necessary framework for a subsequent intramolecular cyclization, potentially via a dehydrogenation or reductive cyclization process, to form the final indolo[2,3-b]quinoline ring system.

Another approach involves the condensation of 2-chloro-3-(hydrazonomethyl)quinoline with 1H-indole-3-carbaldehyde. rsc.orgiitr.ac.in The starting hydrazone is prepared by reacting this compound-3-carbaldehyde with hydrazine hydrate. The subsequent condensation reaction creates a larger azine intermediate, which connects the quinoline and indole moieties. This intermediate is primed for a cyclization reaction, often promoted by acid or heat, to forge the final tetracyclic structure. While direct cyclization from this specific intermediate to indolo[2,3-b]quinoline is complex, it represents a valid strategy for assembling the required atoms in the correct sequence.

Table 4: Synthesis of Indolo[2,3-b]quinoline Precursors

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Ref. |

| This compound-3-carbaldehydes | Indolin-2-one | Piperidine, Ethanol, Reflux | 3-((2-chloroquinolin-3-yl)methylene)indolin-2-ones | |

| 2-Chloro-3-(hydrazonomethyl)quinoline | 1H-Indole-3-carbaldehyde | Ethanol, Reflux | Hydrazono-quinoline derivative | rsc.orgiitr.ac.in |

Synthesis of Benzimidazole-Containing Quinoline Derivatives

The linkage of a benzimidazole (B57391) ring to a this compound core results in hybrid molecules with diverse chemical properties. The syntheses typically exploit the reactivity of this compound-3-carbaldehyde.

A direct and efficient method is the condensation of this compound-3-carbaldehyde with o-phenylenediamine. rsc.org This reaction, when refluxed in methanol, leads to the formation of 3-(1H-benzimidazol-2-yl)-2-chloroquinoline. The mechanism involves the initial formation of a Schiff base between one amino group of the diamine and the aldehyde, followed by an intramolecular cyclization and dehydration involving the second amino group to form the imidazole (B134444) ring. rsc.org The resulting product can be further functionalized, for example, by N-alkylation on the benzimidazole ring using an alkyl halide in the presence of a base like potassium carbonate. rsc.org

A more complex, multi-step, one-pot synthesis can produce quinoline derivatives bearing both benzimidazole and thiazolidinedione moieties. This involves an initial Knoevenagel condensation between this compound-3-carboxaldehyde and 2,4-thiazolidinedione, catalyzed by L-proline. The resulting intermediate then undergoes a nucleophilic aromatic substitution reaction where the chlorine atom at the C-2 position of the quinoline ring is displaced by a nucleophile like 2-(piperidino)-1H-benzoimidazole. An alternative sequence, where the nucleophilic substitution precedes the Knoevenagel condensation, can also be employed to achieve the same final product.

Additionally, benzo-imidazopyrimido[4,5-b]quinolone derivatives can be synthesized through a one-pot reaction of this compound-3-carboxaldehydes and 2-aminobenzimidazole (B67599) in the presence of potassium carbonate in DMF.

Table 5: Synthesis of Benzimidazole-Containing Quinoline Derivatives

| Starting Material | Reagents | Conditions | Product Type | Ref. |

| This compound-3-carbaldehyde | o-Phenylenediamine | Methanol, Reflux | 3-(1H-Benzimidazol-2-yl)-2-chloroquinoline | rsc.org |

| This compound-3-carboxaldehyde | 2,4-Thiazolidinedione, 2-(Piperidino)-1H-benzoimidazole | L-proline, Triethylamine, THF | 5-((2-(4-(1H-benzoimidazol-2-yl)piperidino)quinolin-3-yl)methylene)thiazolidine-2,4-dione | |

| This compound-3-carboxaldehydes | 2-Aminobenzimidazole | K2CO3, DMF | Benzo-imidazopyrimido[4,5-b]quinolone derivatives |

Computational and Theoretical Studies of 2 Chloroquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules like 2-chloroquinoline. By approximating the many-electron problem to one concerning the electron density, DFT provides a balance between computational cost and accuracy. Methodologies such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311++G(d,p) are commonly employed to model the behavior of quinoline (B57606) derivatives, yielding reliable predictions of their geometric and electronic properties. dergipark.org.trnih.govnih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process reveals the precise bond lengths, bond angles, and dihedral angles that define its structure.

The quinoline ring system is inherently planar. The introduction of a chlorine atom at the 2-position induces subtle but significant changes in the geometry compared to the parent quinoline molecule. The strong electronegativity of the chlorine atom and the presence of the nitrogen atom in the heterocyclic ring are the primary factors influencing the final optimized structure. The C2-Cl bond length is a key parameter, and calculations on related isomers like 8-chloroquinoline (B1195068) have determined the C-Cl bond to be approximately 1.76 Å. siftdesk.org Similarly, studies on 6-chloroquinoline (B1265530) show the molecule is perfectly planar. dergipark.org.tr The bond lengths within the benzene (B151609) and pyridine (B92270) rings are slightly altered to accommodate the electronic effects of the substituent.

| Parameter | Quinoline (Theoretical) | 6-Chloroquinoline (Theoretical) dergipark.org.tr | Expected for this compound |

|---|---|---|---|

| C2-C3 Bond Length (Å) | 1.366 | 1.364 | Slightly elongated due to Cl |

| C-Cl Bond Length (Å) | N/A | 1.747 (C6-Cl) | ~1.75 Å |

| C2-N1-C9 Bond Angle (°) | 117.4 | 117.5 | Distorted from 120° |

| Planarity | Planar | Planar | Planar |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. dergipark.org.tr

For this compound, the HOMO is expected to be distributed over the bicyclic ring system, particularly the electron-rich benzene portion. The LUMO is also anticipated to be spread across the π-system. The presence of the electronegative chlorine atom at the 2-position is expected to lower the energies of both the HOMO and LUMO compared to the parent quinoline. The HOMO-LUMO energy gap for 6-chloroquinoline has been calculated as 4.74 eV in the gas phase. dergipark.org.tr This value provides a reasonable estimate for the stability of the chloroquinoline scaffold.

| Compound | EHOMO (eV) dergipark.org.tr | ELUMO (eV) dergipark.org.tr | Energy Gap (ΔE) (eV) dergipark.org.tr |

|---|---|---|---|

| 6-Chloroquinoline (Gas Phase) | -6.52 | -1.78 | 4.74 |

| 6-Chloroquinoline (Ethanol) | -6.59 | -1.82 | 4.77 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the delocalization, also known as hyperconjugation. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Expected Significance |

|---|---|---|---|

| LP(1) N1 | π(C2-C3) | Lone Pair -> Antibonding | High |

| LP(3) Cl | σ(C2-N1) | Lone Pair -> Antibonding | Moderate |

| π(C5-C6) | π(C4-C10) | Pi Bond -> Antibonding | High |

| π(C7-C8) | π(C9-C10) | Pi Bond -> Antibonding | High |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The map uses a color scale where red indicates regions of high electron density (negative potential), suitable for electrophilic attack, and blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. dergipark.org.tr

For this compound, the MEP map is expected to show the most negative potential (red) localized around the electronegative nitrogen atom and, to a lesser extent, the chlorine atom. These sites represent the primary centers for interaction with electrophiles. Conversely, the most positive potential (blue) would be found on the hydrogen atoms attached to the carbon framework, making them susceptible to nucleophilic attack. dergipark.org.trajchem-a.com The MEP surface provides a qualitative but powerful guide to the molecule's reactive sites. uantwerpen.be

Fukui functions are local reactivity descriptors derived from DFT that quantify the change in electron density at a specific point in a molecule when the total number of electrons is changed. researchgate.net They are used to identify the most reactive sites for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). A site with a high f+ value is susceptible to nucleophilic attack, while a high f- value indicates a site prone to electrophilic attack. researchgate.netresearchgate.net

In this compound, analysis of the Fukui functions would allow for a precise, atom-by-atom prediction of its reactivity. Based on general electronic effects, the carbon atom at the C-4 position is often a predicted site for nucleophilic attack in quinoline systems. The electrophilic attack sites are generally associated with the electron-rich regions of the benzene ring and the nitrogen atom. researchgate.net These computational indices provide a more quantitative prediction of regioselectivity in chemical reactions compared to simple electrostatic arguments alone.

Vibrational Spectroscopy Analysis (e.g., IR, Raman) and Theoretical Correlation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. DFT calculations are highly effective at predicting these vibrational frequencies. By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed bands to specific molecular motions (stretching, bending, etc.) can be achieved. Typically, calculated frequencies are scaled by a factor (e.g., 0.961) to correct for anharmonicity and other systematic errors in the computational method. nih.govresearchgate.net

For this compound, the vibrational spectrum contains characteristic bands for the quinoline core and the C-Cl bond.

C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region. dergipark.org.tr

C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds are found in the 1400-1650 cm⁻¹ range.

C-Cl stretching: The C-Cl stretching vibration is a key signature. In related chloroquinoline isomers, this mode is observed in the range of 650-760 cm⁻¹. dergipark.org.tr For instance, in 6-chloroquinoline, calculated C-Cl stretching modes appear at 351, 607, and 637 cm⁻¹. dergipark.org.tr

Ring bending/deformation: Out-of-plane and in-plane bending modes of the rings and their substituents occur at lower frequencies.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Calculated Value for 6-Chloroquinoline (cm⁻¹) dergipark.org.tr |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | 3010 - 3072 |

| C=C / C=N Ring Stretch | 1400 - 1650 | 1466, 1561, 1591 |

| C-H In-plane Bend | 1000 - 1300 | 1032 - 1284 |

| C-Cl Stretch | 650 - 760 | 351, 607, 637 |

NMR Spectroscopy (¹H and ¹³C NMR) Chemical Shift Predictions and Experimental Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra. ualberta.catsijournals.com

The Gauge-Including Atomic Orbital (GIAO) method is a widely used theoretical approach for calculating NMR chemical shifts. researchgate.netsiftdesk.org Studies on quinoline derivatives have demonstrated a strong correlation between theoretically calculated and experimentally observed chemical shifts. tsijournals.com For instance, theoretical ¹H and ¹³C chemical shifts for quinoline derivatives have been determined using the GIAO method at the HF/6-31++G(d,p) level of theory. tsijournals.com

Experimental validation is crucial. For example, the ¹H NMR spectrum of 2-chloro-3-[(phenylamino)methylene]quinoline, a derivative of this compound, has been reported. ekb.eg Similarly, detailed ¹H and ¹³C NMR data are available for various substituted this compound derivatives, confirming their synthesized structures. researchgate.net The development of comprehensive databases of experimental NMR data, such as DELTA50, provides a valuable resource for benchmarking the accuracy of DFT-based prediction methods. mdpi.com These databases help refine computational methodologies to better account for factors like solvent effects and molecular conformations. ualberta.ca

Interactive Table: Predicted vs. Experimental NMR Chemical Shifts for this compound Derivatives (Illustrative Example)

| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| C2 | - | - | 151.0 | 151.5 |

| C3 | 7.40 | 7.38 | 123.0 | 122.8 |

| C4 | 8.00 | 8.02 | 148.0 | 148.2 |

| C5 | 7.70 | 7.68 | 128.0 | 127.9 |

| C6 | 7.50 | 7.49 | 127.5 | 127.4 |

| C7 | 7.80 | 7.78 | 130.0 | 129.8 |

| C8 | 7.90 | 7.91 | 127.8 | 127.7 |

| C4a | - | - | 127.2 | 127.1 |

| C8a | - | - | 147.5 | 147.6 |

Note: The values in this table are illustrative and represent typical data from computational and experimental studies on this compound and its derivatives.

Mass Spectrometry Fragmentation Studies

Mass spectrometry provides critical information about the molecular weight and fragmentation patterns of compounds. The fragmentation of quinoline derivatives is influenced by the nature and position of substituents. cdnsciencepub.commcmaster.ca For this compound, the mass spectrum typically shows a prominent molecular ion peak. nih.gov

Electron impact mass spectrometry (EI-MS) studies of N-(2-furylmethyl) anilines have investigated fragmentation pathways, including direct bond cleavage. researchgate.net In the case of oxygenated quinolines, fragmentation often involves the initial loss of the substituent group. cdnsciencepub.com For instance, the fragmentation of 2-(3-cyanoquinolin-2-ylthio) acetohydrazide is characterized by the loss of the NH-NH2 group. kau.edu.sa

High-resolution electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been employed to characterize 4,7-dichloroquinoline (B193633) and its derivatives. nih.gov These studies, supported by theoretical calculations, reveal detailed fragmentation pathways, including heteroatom elimination. nih.gov

Interactive Table: Characteristic Mass Spectrometry Fragments of this compound

| m/z Value | Proposed Fragment | Relative Intensity |

| 163 | [M]+ (Molecular Ion) | High |

| 128 | [M-Cl]+ | High |

| 101 | [M-Cl-HCN]+ | Moderate |

Note: This table presents a generalized fragmentation pattern for this compound based on typical mass spectrometry data.

Quantum Chemistry Calculations

Quantum chemistry calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, molecular geometry, and reactivity of molecules like this compound. nih.gov Methods such as B3LYP with basis sets like 6-311++G(d,p) are commonly used to optimize molecular structures and calculate various molecular properties. nih.govresearchgate.netresearchgate.net

These calculations provide insights into:

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key indicators of a molecule's chemical reactivity and kinetic stability. researchgate.net The energy gap between HOMO and LUMO helps to understand charge transfer within the molecule. researchgate.net For quinoline derivatives, HOMO energies of approximately -6.646 eV and LUMO energies of -1.816 eV have been calculated, resulting in an energy gap of about 4.83 eV.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. researchgate.netresearchgate.net This is crucial for predicting how the molecule will interact with other reagents.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge delocalization and hyperconjugative interactions within the molecule. nih.govresearchgate.net

These computational studies have been applied to various quinoline derivatives to understand their structural and electronic properties. dergipark.org.tr

Theoretical Studies on Reaction Mechanisms and Energy Diagrams

Theoretical studies are instrumental in elucidating the mechanisms of chemical reactions involving this compound. mdpi.com By calculating the energies of reactants, transition states, and products, energy diagrams can be constructed to visualize the reaction pathway. pathwaystochemistry.comresearchgate.net

For example, the Vilsmeier-Haack reaction, a common method for synthesizing this compound-3-carbaldehydes, involves the formation of an iminium intermediate from DMF and POCl₃, which then reacts and cyclizes. nih.gov DFT calculations have been used to investigate the reaction mechanism for the synthesis of quinoline-fused benzodiazepines, classifying the reactivity of the starting materials. researchgate.net

Energy diagrams for multi-step reactions illustrate the activation energies for each step, identifying the rate-determining step, which is the one with the highest activation energy. pathwaystochemistry.com Computational studies on the Suzuki cross-coupling reaction catalyzed by a palladium(0) species derived from 8-(dimesitylboryl)quinoline have utilized Gibbs free energy diagrams to analyze the reaction mechanism. usd.edu These theoretical approaches provide a deeper understanding of the intimate details of chemical processes that may be difficult to observe experimentally. mdpi.com

Applications of 2 Chloroquinoline in Advanced Chemical Research

Building Blocks for Complex Heterocyclic Systems

2-Chloroquinoline and its derivatives, such as This compound-3-carbaldehyde (B1585622), are exceptionally valuable precursors for the synthesis of a wide array of fused and binary heterocyclic systems. rsc.orgnih.govrsc.org The reactivity of both the chlorine atom and other functional groups, like the aldehyde group, allows for a variety of chemical transformations including nucleophilic substitution, condensation, and cyclization reactions. nih.govrsc.org

Researchers have successfully employed 2-chloroquinolines to construct polycyclic aromatic compounds and other complex heterocyclic structures. irantypist.comscispace.com For instance, multicomponent reactions involving 2-chloro-3-formylquinolines have been utilized to create highly substituted quinoline (B57606) scaffolds. researchgate.net These reactions can lead to the formation of fused systems like pyrano[2,3-b]quinolines, tetrahydrodibenzo[b,g] chemimpex.comCurrent time information in Bangalore, IN.naphthyridinones, and quinolinyl-thiazolidinones. nih.gov The synthesis of these complex molecules is often facilitated by various catalytic methods, including the use of L-proline and β-cyclodextrin-SO3H. nih.gov The versatility of this compound as a building block is further demonstrated by its use in domino reactions, such as the palladium-catalyzed Sonogashira coupling followed by dimerization, to produce novel quinolinium salts. irantypist.com

The ability to generate such a diverse range of heterocyclic compounds underscores the importance of this compound in synthetic organic chemistry. rsc.orgresearchgate.net These synthetic strategies provide access to novel chemical entities with potential applications in various fields of chemical research. rsc.orgresearchgate.net

Medicinal Chemistry and Drug Discovery Scaffolds

The quinoline ring is a privileged scaffold in medicinal chemistry, and the this compound core is a key intermediate in the synthesis of numerous biologically active molecules. chemimpex.comnih.gov Its derivatives have been extensively investigated for a wide range of pharmacological activities. ontosight.aichemimpex.com The unique structural and electronic properties of the this compound moiety contribute to its ability to interact with various biological targets, making it a valuable starting point for the design and development of new therapeutic agents. chemimpex.comontosight.ai

Antimicrobial and Antibacterial Agents

Derivatives of this compound have demonstrated significant potential as antimicrobial and antibacterial agents. rsc.orgresearchgate.net The search for new antimicrobial agents is driven by the emergence of multi-drug resistant strains of bacteria and fungi. annexpublishers.com this compound derivatives have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microorganisms. annexpublishers.comorgchemres.org

For example, a series of this compound derivatives incorporating different spacer groups and aryl or heteroaryl rings were synthesized and showed in-vitro activity against several bacterial and fungal strains. annexpublishers.comresearchgate.net Chalcone (B49325) derivatives of this compound have also been synthesized and subsequently cyclized to form pyrazoline derivatives, some of which exhibited potent antibacterial activity. researchgate.net Furthermore, the condensation of this compound-3-carbaldehyde with various amines and hydrazides has yielded compounds with notable antimicrobial properties. chesci.com The antimicrobial activity is often influenced by the nature of the substituents on the quinoline and the appended aromatic or heterocyclic rings. researchgate.netchesci.com

Table 1: Examples of this compound Derivatives with Antimicrobial Activity

| Compound Class | Target Organisms | Key Findings |

| Differentiated this compound derivatives | Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Aspergillus niger, Aspergillus flavus, Monascus purpureus, Penicillium citrinum | Several derivatives with various spacer groups showed potential antifungal and antibacterial activity. annexpublishers.comresearchgate.net |

| This compound incorporated pyrazolines | Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Aspergillus niger, Aspergillus flavus, Monascus purpureus, Penicillium citrinum | 3,4-Dichloro derivatives were found to be more active than their 3,4-dimethoxy analogs. researchgate.net |

| Chalcone and other derivatives of this compound-3-carbaldehyde | Various bacterial and fungal strains | Several synthesized compounds showed high binding affinities towards GlcN-6-P synthase enzyme and exhibited significant antimicrobial activities. chesci.com |

Antimalarial and Antiplasmodial Agents

The quinoline scaffold is historically significant in the development of antimalarial drugs, and this compound continues to be a crucial starting material for novel antimalarial agents. researchgate.netresearchgate.netnih.gov Researchers have synthesized and evaluated a variety of this compound derivatives for their in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.netmdpi.com